A Technical Guide to the Physicochemical Properties of 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)ethan-1-amine
A Technical Guide to the Physicochemical Properties of 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)ethan-1-amine
Introduction
In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These properties govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately influencing its efficacy and safety as a therapeutic agent. This guide provides an in-depth technical overview of the core physicochemical properties of 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)ethan-1-amine, a novel scaffold with potential applications in medicinal chemistry.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing detailed, self-validating protocols for the experimental determination of key parameters. While direct experimental data for this specific molecule is not extensively available in public literature, we present computationally predicted values and furnish robust methodologies for their empirical validation.
Molecular Structure and Predicted Physicochemical Properties
2-(1,4-Dioxaspiro[4.4]nonan-7-yl)ethan-1-amine is a unique molecule featuring a spirocyclic diether and a primary amine. This structural combination imparts a distinct set of physicochemical characteristics that are crucial for its behavior in biological systems.
Structure:
Predicted Physicochemical Data Summary:
Due to the limited availability of direct experimental data, the following table summarizes the computationally predicted physicochemical properties for 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)ethan-1-amine and a closely related analog. These predictions serve as a valuable starting point for experimental investigation.
| Property | Predicted Value for 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)ethan-1-amine | Predicted Value for 1,4-Dioxaspiro[4.4]nonan-7-amine | Data Source |
| Molecular Formula | C8H16N2O2 | C7H13NO2 | PubChemLite[1], ChemScene[2] |
| Molecular Weight | 172.22 g/mol | 143.18 g/mol | PubChemLite[1], ChemScene[2] |
| XlogP | -1.1 | 0.2407 | PubChemLite[1], ChemScene[2] |
| Topological Polar Surface Area (TPSA) | - | 44.48 Ų | ChemScene[2] |
| Hydrogen Bond Donors | - | 1 | ChemScene[2] |
| Hydrogen Bond Acceptors | - | 3 | ChemScene[2] |
| Rotatable Bonds | - | 0 | ChemScene[2] |
Interpretation of Predicted Values:
The predicted negative XlogP for the title compound suggests a high degree of hydrophilicity, which would likely translate to good aqueous solubility but potentially limited membrane permeability. The presence of amine functionalities indicates that the molecule's ionization state will be pH-dependent, a critical factor in its biological activity and formulation. The data for the analog, 1,4-Dioxaspiro[4.4]nonan-7-amine, provides additional context, showing a slightly more lipophilic character.
Experimental Determination of Key Physicochemical Properties
To ensure scientific rigor, the predicted properties must be validated through empirical testing. The following sections provide detailed protocols for determining the acid dissociation constant (pKa), the logarithm of the partition coefficient (logP), and aqueous solubility.
Determination of pKa (Acid Dissociation Constant)
The pKa value is crucial as it dictates the extent of a molecule's ionization at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. For 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)ethan-1-amine, the presence of two amine groups suggests there will be two pKa values.
This is a classic and reliable method for pKa determination.[3]
Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a calibrated pH meter. The pKa is the pH at which the compound is 50% ionized.[3][4]
Experimental Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Protocol:
-
Preparation:
-
Calibrate a pH meter using standard buffers of pH 4, 7, and 10.[3]
-
Prepare a 1 mM solution of 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)ethan-1-amine in deionized water.
-
To maintain a constant ionic strength, add potassium chloride to a final concentration of 0.15 M.[3]
-
Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved carbon dioxide.[3]
-
-
Titration:
-
Place the solution in a temperature-controlled vessel and immerse the calibrated pH electrode.
-
Begin stirring the solution gently.
-
Add small, precise increments of a standardized hydrochloric acid solution (e.g., 0.1 M).
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added.
-
The resulting titration curve will be sigmoidal. The pKa values correspond to the pH at the midpoints of the buffer regions (the flattest parts of the curve).[3][5]
-
Alternatively, the inflection points of the curve can be determined from the first or second derivative of the titration curve to identify the equivalence points, and the pKa is the pH at the half-equivalence point.[5]
-
This method is particularly useful for complex molecules or when only small amounts of sample are available.[6]
Principle: The chemical shifts of protons near an ionizable center change as a function of pH. By monitoring these changes, a titration curve can be generated, and the pKa can be determined.[5][6]
Experimental Workflow:
Caption: Workflow for pKa determination by NMR spectroscopy.
Step-by-Step Protocol:
-
Preparation:
-
Dissolve a small amount of the compound in deuterium oxide (D2O).
-
Prepare a series of D2O-based buffer solutions with a range of known pD values.
-
Add a consistent amount of the compound solution to each buffer.
-
-
NMR Acquisition:
-
Acquire a proton NMR spectrum for each sample.
-
-
Data Analysis:
-
Identify the proton signals that show a significant change in chemical shift across the pD range. These are typically protons close to the amine groups.
-
Plot the chemical shift (δ) of these protons as a function of pD.
-
The resulting plot will be a sigmoidal curve. The pKa is the pD value at the inflection point of this curve.[5][6]
-
Determination of logP (Octanol-Water Partition Coefficient)
LogP is a measure of a compound's lipophilicity and is a key determinant of its ability to cross cell membranes.[7]
This is the traditional and most widely recognized method for logP determination.[7]
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are measured, and the logP is calculated as the logarithm of the ratio of the concentrations.[7]
Experimental Workflow:
Caption: Workflow for logP determination by the shake-flask method.
Step-by-Step Protocol:
-
Preparation:
-
Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing them to separate overnight. This is crucial for accurate results.
-
-
Partitioning:
-
Prepare a stock solution of the compound in the aqueous phase.
-
Add a known volume of this solution to a known volume of the pre-saturated n-octanol in a sealed container.
-
Shake the container at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Phase Separation and Analysis:
-
Separate the two phases by centrifugation.
-
Carefully remove an aliquot from each phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV.
-
-
Calculation:
-
Calculate the partition coefficient, P, as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
-
Note on logD: Since the target molecule is ionizable, it is often more relevant to measure the distribution coefficient (logD) at a specific pH, typically physiological pH (7.4). The procedure is the same as for logP, but a buffer of the desired pH is used instead of pure water.[7]
Determination of Aqueous Solubility
Aqueous solubility is a critical factor for drug absorption and formulation.[8][9]
This method determines the equilibrium solubility and is considered the "gold standard".[9][10]
Principle: An excess of the solid compound is equilibrated with an aqueous buffer at a constant temperature. The concentration of the dissolved compound in the saturated solution is then measured.[10]
Experimental Workflow:
Caption: Workflow for thermodynamic solubility determination.
Step-by-Step Protocol:
-
Equilibration:
-
Add an excess amount of the solid compound to a vial containing an aqueous buffer of the desired pH (e.g., pH 7.4).
-
Seal the vial and agitate it at a constant temperature for an extended period (24-72 hours) to ensure equilibrium is reached.[9]
-
-
Separation:
-
Separate the undissolved solid from the solution. This can be done by filtration through a low-binding filter or by centrifugation at a controlled temperature.[10]
-
-
Quantification:
-
Carefully take an aliquot of the clear supernatant.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Conclusion
The physicochemical properties of 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)ethan-1-amine, while not yet extensively documented through experimental studies, can be reliably predicted and, more importantly, determined through well-established laboratory protocols. This guide provides the necessary framework for researchers to both understand the predicted behavior of this molecule and to generate the robust experimental data required for its advancement in drug discovery and development programs. Adherence to the detailed methodologies outlined herein will ensure the generation of high-quality, reliable data, forming a solid foundation for subsequent ADMET and in vivo studies.
References
-
Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. Available at: [Link]
-
Avdeef, A. (2001). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]
-
Kühne, R., & Schüürmann, G. (2019). Determining the water solubility of difficult-to-test substances: A tutorial review. Environmental Toxicology and Chemistry. Available at: [Link]
-
University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Available at: [Link]
-
Glomme, A., März, J., & Dressman, J. B. (2005). Determination of aqueous solubility by heating and equilibration: A technical note. Journal of Pharmacy and Pharmacology. Available at: [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]
-
University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Available at: [Link]
-
Wen, H. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Available at: [Link]
-
Hou, T., & Wang, J. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Available at: [Link]
-
Creative Biolabs. (n.d.). Aqueous Solubility. Available at: [Link]
-
PubChem. (n.d.). 2-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}ethan-1-amine. PubChemLite. Available at: [Link]
Sources
- 1. PubChemLite - 2-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}ethan-1-amine (C8H16N2O2) [pubchemlite.lcsb.uni.lu]
- 2. chemscene.com [chemscene.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. pennwest.edu [pennwest.edu]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 10. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
